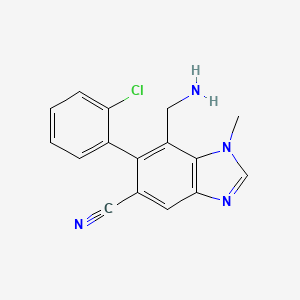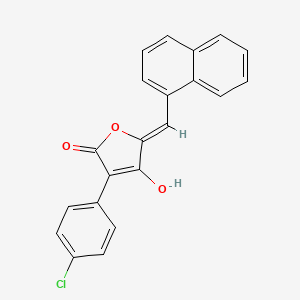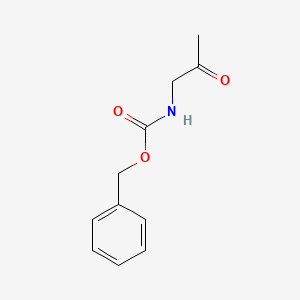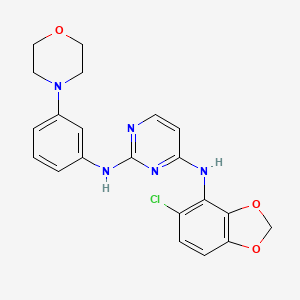
7-(Aminomethyl)-6-(2-Chlorophenyl)-1-Methyl-1h-Benzimidazole-5-Carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Aminomethyl)-6-(2-Chlorophenyl)-1-Methyl-1h-Benzimidazole-5-Carbonitrile is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. This particular compound features a unique structure with an aminomethyl group, a chlorophenyl group, and a carbonitrile group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-6-(2-Chlorophenyl)-1-Methyl-1h-Benzimidazole-5-Carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the aminomethyl and chlorophenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)-6-(2-Chlorophenyl)-1-Methyl-1h-Benzimidazole-5-Carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
7-(Aminomethyl)-6-(2-Chlorophenyl)-1-Methyl-1h-Benzimidazole-5-Carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-6-(2-Chlorophenyl)-1-Methyl-1h-Benzimidazole-5-Carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl and chlorophenyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenylbenzimidazole: Shares the chlorophenyl group but lacks the aminomethyl and carbonitrile groups.
1-Methylbenzimidazole: Similar benzimidazole core but without the chlorophenyl and aminomethyl groups.
Benzimidazole-5-Carbonitrile: Contains the carbonitrile group but lacks the aminomethyl and chlorophenyl groups.
Uniqueness
7-(Aminomethyl)-6-(2-Chlorophenyl)-1-Methyl-1h-Benzimidazole-5-Carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H13ClN4 |
|---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
7-(aminomethyl)-6-(2-chlorophenyl)-1-methylbenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C16H13ClN4/c1-21-9-20-14-6-10(7-18)15(12(8-19)16(14)21)11-4-2-3-5-13(11)17/h2-6,9H,8,19H2,1H3 |
InChI Key |
YJLVMTVZVJSNHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=C(C(=C2)C#N)C3=CC=CC=C3Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-N-{4-[(1r)-1,2-Dihydroxyethyl]phenyl}-1h-Indole-2-Carboxamide](/img/structure/B10757935.png)
![2-[(7-Hydroxy-naphthalen-1-YL)-oxalyl-amino]-benzoic acid](/img/structure/B10757937.png)
![N-Ethyl-N-Isopropyl-3-Methyl-5-{[(2s)-2-(Pyridin-4-Ylamino)propyl]oxy}benzamide](/img/structure/B10757948.png)

![[7-Ethyl-4-hydroxy-3-[6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate](/img/structure/B10757972.png)

![N-[7-(3-Aminophenyl)-5-methoxy-1,3-benzoxazol-2-YL]-2,5-dichlorobenzenesulfonamide](/img/structure/B10757987.png)
![[{2-bromo-4-[(2R)-3-oxo-2,3-diphenylpropyl]phenyl}(difluoro)methyl]phosphonic acid](/img/structure/B10757993.png)
![N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline](/img/structure/B10757996.png)

![(4r)-7,8-Dichloro-1',9-Dimethyl-1-Oxo-1,2,4,9-Tetrahydrospiro[beta-Carboline-3,4'-Piperidine]-4-Carbonitrile](/img/structure/B10758006.png)
![5-{4-[(3,5-Difluorobenzyl)amino]phenyl}-6-ethylpyrimidine-2,4-diamine](/img/structure/B10758018.png)
![[2'-hydroxy-3'-(1H-pyrrolo[3,2-c]pyridin-2-yl)-biphenyl-3-ylmethyl]-urea](/img/structure/B10758022.png)
